Benz(a)anthracene, 6-fluoro-12-methyl- Benz(a)anthracene, 6-fluoro-12-methyl-
Brand Name: Vulcanchem
CAS No.: 37388-43-5
VCID: VC19638744
InChI: InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3
SMILES:
Molecular Formula: C19H13F
Molecular Weight: 260.3 g/mol

Benz(a)anthracene, 6-fluoro-12-methyl-

CAS No.: 37388-43-5

Cat. No.: VC19638744

Molecular Formula: C19H13F

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(a)anthracene, 6-fluoro-12-methyl- - 37388-43-5

Specification

CAS No. 37388-43-5
Molecular Formula C19H13F
Molecular Weight 260.3 g/mol
IUPAC Name 6-fluoro-12-methylbenzo[a]anthracene
Standard InChI InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3
Standard InChI Key IOKFVZRGRMVBDA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=CC=CC=C3C=C(C2=CC4=CC=CC=C14)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Benz(a)anthracene, 6-fluoro-12-methyl- has a molecular formula of C₁₉H₁₃F and a molecular weight of 260.3 g/mol. Its structure consists of four fused aromatic rings, with a fluorine substituent at the 6-position and a methyl group at the 12-position (Figure 1). The fluorine atom, being highly electronegative, induces localized electron withdrawal, while the methyl group contributes steric bulk and electron-donating effects. These substitutions disrupt the planar geometry of the parent PAH, potentially influencing DNA intercalation and metabolic activation pathways .

Table 1: Key Chemical Properties

PropertyValue
CAS Registry Number37388-43-5
Molecular FormulaC₁₉H₁₃F
Molecular Weight260.3 g/mol
Substitution Pattern6-fluoro, 12-methyl
Parent PAHBenz(a)anthracene

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 6-fluoro-12-methylbenz(a)anthracene typically involves Friedel-Crafts alkylation or fluorination reactions applied to pre-functionalized benz(a)anthracene precursors. For example, methyl groups are introduced via alkylation at the 12-position using methyl halides, while fluorine substitution at the 6-position may employ electrophilic fluorinating agents such as Selectfluor™. Purification is achieved through column chromatography or recrystallization, with structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Comparative Analysis with Analogues

Structural analogues such as 7,12-dimethylbenz(a)anthracene (7,12-DMBA) and 12-methylbenz(a)anthracene (12-MBA) provide critical insights into substitution effects. Methyl groups at the 7- and 12-positions in 7,12-DMBA enhance tumorigenicity by facilitating metabolic activation to diol-epoxides, which form DNA adducts . In contrast, fluorine substitution at the 6-position in 6-fluoro-12-methylbenz(a)anthracene may alter metabolic pathways due to its electron-withdrawing nature, though empirical data are lacking.

CompoundRelative Tumorigenic Activity (vs. 7,12-DMBA)
7,12-DMBA1.0 (Reference)
7-Methylbenz(a)anthracene0.01
12-Methylbenz(a)anthracene0.005
12-Fluorobenz(a)anthracene0.0013
7-Fluorobenz(a)anthracene0.00075

DNA Adduct Formation

Environmental Persistence and Ecotoxicology

Stability and Degradation

PAHs with alkyl or halogen substituents generally exhibit enhanced environmental persistence due to increased hydrophobicity and resistance to microbial degradation. The log Kow (octanol-water partition coefficient) of 6-fluoro-12-methylbenz(a)anthracene is estimated to exceed 6.0, indicating a high potential for bioaccumulation in lipid-rich tissues. Fluorine substitution may further retard photodegradation, as C-F bonds are less susceptible to UV-induced cleavage compared to C-H bonds.

Ecotoxicological Risks

While specific ecotoxicity data for 6-fluoro-12-methylbenz(a)anthracene are unavailable, related PAHs demonstrate chronic toxicity to aquatic organisms at concentrations as low as 1 µg/L. Methyl groups enhance bioavailability by increasing membrane permeability, whereas fluorine may alter interactions with cellular receptors. Long-term exposure studies are needed to assess trophic transfer and biomagnification risks.

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

PAHs and their derivatives are routinely analyzed using GC-MS with non-polar stationary phases (e.g., DB-5MS). For example, 12-methylbenz(a)anthracene exhibits a retention index (RI) of 2631 on OV-101 columns, comparable to other methylated PAHs . The fluorine substituent in 6-fluoro-12-methylbenz(a)anthracene may slightly reduce retention due to dipole interactions, though this remains speculative without empirical data.

Table 3: Gas Chromatography Parameters for Methylated PAHs

CompoundColumn TypeRetention Index (RI)
12-Methylbenz(a)anthraceneOV-1012631
Benz(a)anthraceneDB-5MS2580

Research Gaps and Future Directions

Toxicokinetic Studies

The metabolic fate of 6-fluoro-12-methylbenz(a)anthracene remains uncharacterized. Comparative studies using hepatic microsomes could identify whether fluorine impedes epoxidation or redirects metabolism toward less reactive pathways.

Environmental Monitoring

Advanced analytical techniques, such as high-resolution mass spectrometry, are needed to detect this compound in environmental samples. Prioritization in regulatory frameworks will depend on its prevalence relative to other PAHs.

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